molecular formula C23H17Br2FN2 B10913926 3,5-bis(4-bromophenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole

3,5-bis(4-bromophenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole

Cat. No.: B10913926
M. Wt: 500.2 g/mol
InChI Key: VVWIMKUMXZDFBG-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of bromophenyl and fluorobenzyl groups attached to a pyrazole ring, which imparts unique chemical and physical properties

Preparation Methods

The synthesis of 3,5-bis(4-bromophenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of bromophenyl and fluorobenzyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes.

Chemical Reactions Analysis

3,5-bis(4-bromophenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of bromophenyl groups to phenyl groups.

    Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

3,5-bis(4-bromophenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3,5-bis(4-bromophenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:

    3,5-bis(4-chlorophenyl)-1-(2-fluorobenzyl)-4-methyl-1H-pyrazole: This compound has chlorophenyl groups instead of bromophenyl groups, which may result in different chemical and biological properties.

    3,5-bis(4-bromophenyl)-1-(2-chlorobenzyl)-4-methyl-1H-pyrazole: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of bromophenyl and fluorobenzyl groups, which imparts distinct chemical and biological properties that are of interest in various fields of research.

Properties

Molecular Formula

C23H17Br2FN2

Molecular Weight

500.2 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-1-[(2-fluorophenyl)methyl]-4-methylpyrazole

InChI

InChI=1S/C23H17Br2FN2/c1-15-22(16-6-10-19(24)11-7-16)27-28(14-18-4-2-3-5-21(18)26)23(15)17-8-12-20(25)13-9-17/h2-13H,14H2,1H3

InChI Key

VVWIMKUMXZDFBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)Br)CC3=CC=CC=C3F)C4=CC=C(C=C4)Br

Origin of Product

United States

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